Cas no 1270542-32-9 (4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid)

4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid
- EN300-1870759
- 1270542-32-9
-
- インチ: 1S/C10H12FNO3/c11-6-1-3-9(13)7(5-6)8(12)2-4-10(14)15/h1,3,5,8,13H,2,4,12H2,(H,14,15)
- InChIKey: CTADKUDWCRAWHW-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=C(C=1)C(CCC(=O)O)N)O
計算された属性
- せいみつぶんしりょう: 213.08012141g/mol
- どういたいしつりょう: 213.08012141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 83.6Ų
4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1870759-0.25g |
4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid |
1270542-32-9 | 0.25g |
$1038.0 | 2023-09-18 | ||
Enamine | EN300-1870759-1.0g |
4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid |
1270542-32-9 | 1g |
$1129.0 | 2023-06-01 | ||
Enamine | EN300-1870759-5.0g |
4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid |
1270542-32-9 | 5g |
$3273.0 | 2023-06-01 | ||
Enamine | EN300-1870759-5g |
4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid |
1270542-32-9 | 5g |
$3273.0 | 2023-09-18 | ||
Enamine | EN300-1870759-10g |
4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid |
1270542-32-9 | 10g |
$4852.0 | 2023-09-18 | ||
Enamine | EN300-1870759-10.0g |
4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid |
1270542-32-9 | 10g |
$4852.0 | 2023-06-01 | ||
Enamine | EN300-1870759-0.1g |
4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid |
1270542-32-9 | 0.1g |
$993.0 | 2023-09-18 | ||
Enamine | EN300-1870759-2.5g |
4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid |
1270542-32-9 | 2.5g |
$2211.0 | 2023-09-18 | ||
Enamine | EN300-1870759-1g |
4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid |
1270542-32-9 | 1g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1870759-0.05g |
4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid |
1270542-32-9 | 0.05g |
$948.0 | 2023-09-18 |
4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid 関連文献
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
9. Book reviews
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acidに関する追加情報
Professional Introduction to 4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic Acid (CAS No. 1270542-32-9)
4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid, with the chemical identifier CAS No. 1270542-32-9, is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. This molecule, featuring a unique structural motif, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of both amino and hydroxyl functional groups, coupled with a fluorine substituent, makes it a versatile building block for the synthesis of more complex bioactive molecules.
The< strong> molecular structure of 4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid consists of a butanoic acid backbone modified at the α-position by an amino group and at the phenyl ring by a hydroxyl group and a fluorine atom. This specific arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in various chemical reactions and biological interactions. The< strong> fluorine atom, in particular, is known for its ability to modulate metabolic stability and binding affinity in drug candidates, making this compound a valuable asset in medicinal chemistry.
In recent years, there has been a growing interest in the development of novel therapeutic agents targeting neurological disorders. The< strong> hydroxyl group on the phenyl ring of 4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid suggests potential interactions with biological targets involved in neurotransmitter pathways. Preliminary studies have indicated that this compound may exhibit< strong> inhibitory effects on certain enzymes and receptors, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases. These findings have spurred further investigation into its pharmacological profile.
The< strong> amino group at the α-position of the butanoic acid moiety provides another point of modification for medicinal chemists. This group can be readily incorporated into peptidomimetic structures or used as a site for covalent bonding to other pharmacophores. Such modifications are crucial for enhancing the pharmacokinetic properties of drug candidates, including their solubility, bioavailability, and target specificity. The versatility of 4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid makes it an attractive scaffold for designing next-generation therapeutics.
Advances in computational chemistry have also played a pivotal role in understanding the< strong> molecular interactions of this compound. Molecular docking studies have been employed to predict how 4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid might bind to various biological targets. These simulations have provided insights into potential binding modes and have helped identify key residues that contribute to its activity. Such information is invaluable for guiding experimental efforts aimed at optimizing its pharmacological properties.
In addition to its potential as a standalone therapeutic agent, 4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid has been explored as an intermediate in the synthesis of more complex molecules. Its structural features make it an excellent candidate for further derivatization, allowing chemists to explore a wide range of chemical space. This flexibility has led to several innovative approaches in drug discovery, where this compound serves as a key building block.
The< strong> fluorine-containing nature of this compound also aligns with current trends in pharmaceutical development, where fluorinated analogs are often preferred due to their improved metabolic stability and enhanced binding affinity. The< strong> hydroxyl group, while less commonly found in drug candidates, offers unique opportunities for hydrogen bonding interactions, which can be critical for achieving high target specificity. Together, these features make 4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid a promising candidate for further research and development.
Ongoing studies are focusing on elucidating the< strong> mechanism of action of this compound in various biological systems. By understanding how it interacts with its targets at the molecular level, researchers can identify ways to enhance its efficacy and minimize potential side effects. These efforts are supported by cutting-edge technologies such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which provide high-resolution structural information about protein-ligand complexes.
The< strong> synthetic pathways for preparing 4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid have also been optimized to ensure scalability and cost-effectiveness. Modern synthetic techniques, including flow chemistry and catalytic methods, have been employed to streamline production processes while maintaining high purity standards. These advancements are crucial for translating laboratory discoveries into viable therapeutic options that can reach patients in need.
In conclusion, 4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid (CAS No. 1270542-32-9) represents a significant advancement in pharmaceutical chemistry with broad applications in drug discovery and therapeutic development. Its unique structural features, combined with its potential biological activities, make it a valuable asset for researchers seeking to develop novel treatments for various diseases. As our understanding of its properties continues to grow, so too will its role in advancing medical science.
1270542-32-9 (4-amino-4-(5-fluoro-2-hydroxyphenyl)butanoic acid) 関連製品
- 2138433-20-0([1,2,4]Triazolo[1,5-a]pyridine, 6-(bromomethyl)-5,6,7,8-tetrahydro-2-methyl-)
- 1093172-99-6(1-(3-Bromopropyl)-3-chloro-2-methylbenzene)
- 2138079-93-1(N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride)
- 2649079-70-7(2-chloro-1,3-difluoro-4-(2-isocyanatoethyl)benzene)
- 2229530-24-7(1,1,1-trifluoro-3-(2-methoxynaphthalen-1-yl)propan-2-one)
- 174092-82-1(2,3-Dihydro-6-isocyano-1,4-benzodioxine)
- 1437-90-7(5-Methylthiazolidine-2-thione)
- 1797360-38-3(N-(cyanomethyl)-N-cyclopropyl-3-(trifluoromethyl)cyclohexane-1-carboxamide)
- 2229103-41-5(2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol)
- 1508025-66-8(2-(2,5-dichlorophenyl)ethanethioamide)




